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Executive Summary

INZ-701 is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1
(ENPP1) enzyme replacement therapy being developed by Inozyme Pharma.[1][2] It is
engineered to address the underlying cause of several rare, life-threatening mineralization
disorders characterized by deficiencies in the PPi-Adenosine pathway. The primary targets for
INZ-701 are ENPP1 Deficiency and ABCC6 Deficiency, genetic disorders that lead to low levels
of plasma inorganic pyrophosphate (PPi), a critical inhibitor of calcification.[1][3][4] By replacing
the deficient enzyme activity, INZ-701 aims to restore PPi levels, thereby preventing
pathological soft tissue calcification while promoting normal bone mineralization.[5] Preclinical
and clinical data have demonstrated INZ-701's potential to normalize PPi levels, reduce
calcification, and improve key clinical biomarkers and outcomes in affected patients.[3][6][7]

Pathophysiology of ENPP1 and ABCC6 Deficiencies

ENPP1 and ABCCE6 are key proteins in a critical mineralization pathway. The ABCC6 protein, a
transporter primarily in the liver, facilitates the release of ATP into the extracellular space.[8]
The ENPP1 enzyme then hydrolyzes this extracellular ATP into adenosine monophosphate
(AMP) and inorganic pyrophosphate (PPi).[3]
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« Inorganic Pyrophosphate (PPi): A potent endogenous inhibitor of hydroxyapatite crystal
formation and deposition. Low extracellular levels of PPi lead to pathological calcification of

soft tissues, including arteries, skin, and joints.[9]

o Adenosine: Plays a role in controlling intimal proliferation (the overgrowth of smooth muscle

cells inside blood vessels).[10]

Mutations in the ENPP1 or ABCC6 genes disrupt this pathway, leading to critically low levels of
PPi.[3]

o ENPP1 Deficiency: Caused by inactivating mutations in the ENPP1 gene.[7] It manifests as

two primary conditions:

o Generalized Arterial Calcification of Infancy (GACI): A severe condition with extensive
arterial calcification, leading to heart failure and approximately 50% mortality within the
first six months of life.[7][11][12]

o Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHRZ2): Affects survivors of
GACI and is characterized by rickets, osteomalacia (soft bones), bone pain, and mobility
issues.[12][13]

o ABCCS6 Deficiency: Caused by mutations in the ABCC6 gene.[14] It typically manifests as:

o Pseudoxanthoma Elasticum (PXE): A progressive disorder causing calcification of elastic
fibers in the skin, eyes, and cardiovascular system.[6][14]

o Can also cause a severe infantile form that clinically resembles GACI.[15]

INZ-701 Mechanism of Action

INZ-701 is a recombinant soluble version of the ENPP1 enzyme fused to the Fc fragment of an
IgG1 antibody.[2][16] This fusion enhances the protein's half-life in circulation.[17] Administered
subcutaneously, INZ-701 circulates throughout the body, acting as a replacement for the
deficient native ENPP1 enzyme.[3][17] It cleaves extracellular ATP to generate PPi and AMP,
directly addressing the core biochemical defect in these disorders.[3] The goal is to elevate PPi
to physiological levels, thereby inhibiting ectopic calcification and normalizing bone
metabolism.[5]
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Caption: INZ-701 Mechanism of Action.

Preclinical Evidence

Preclinical studies in mouse models of mineralization disorders provided the foundational

proof-of-concept for INZ-701.

Experimental Protocol: Abcc6-/- Mouse Model Study

A key study utilized the Abcc6-/- mouse, a well-established model for PXE that exhibits

progressive ectopic calcification.[6]
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» Animal Model:Abcc6-/- mice, which develop ectopic calcification starting around 5-6 weeks
of age.[15]

o Study Groups: Mice were divided into treatment groups receiving INZ-701 and a control
group receiving a vehicle.

e Dosing: INZ-701 was administered via subcutaneous injection at doses of 2 mg/kg or 10
mg/kg.[6]

o Treatment Duration: Treatment was administered for 2 or 8 weeks, starting at 6 weeks of
age.[6]

e Primary Endpoints:
o Measurement of steady-state plasma ENPP1 activity and PPi levels.[6]

o Histopathological examination and quantification of calcium content in the muzzle skin, a
biomarker for calcification in this model.[6]
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Caption: Preclinical Experimental Workflow.

Preclinical Results

The preclinical studies demonstrated that INZ-701 could successfully address the biochemical
defect and prevent disease manifestations in the animal model.
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Vehicle INZ-701 (2 INZ-701 (10
Parameter Outcome Source
Control mgl/kg) mgl/kg)
Dose-
Plasma dependent
Background ) )
ENPP1 Increased Increased increase in [6]
o levels
Activity enzyme
activity.
Plasma PPi ] Restoration
Baseline low Increased Increased ) [6]
Levels of PPi levels.
] ) o o Prevention of
Muzzle Skin Progressive Significantly Significantly )
o o soft tissue [6]
Calcification calcification reduced reduced

calcification.

These promising results, showing that INZ-701 increased plasma PPi and prevented soft tissue
calcification, supported its advancement into clinical trials for both ENPP1 and ABCC6
deficiencies.[1][5]

Clinical Development and Data

INZ-701 has been evaluated in multiple clinical trials across different patient populations,
including infants, children, and adults with ENPP1 and ABCC6 deficiencies.[18]

Experimental Protocol: Phase 1/2 Study in Adults with
ENPP1 Deficiency (NCT04686175)

» Study Design: A multicenter, open-label, multiple ascending dose study.[7]

o Patient Population: Nine adult patients with confirmed genetic variants in ENPP1 and
baseline plasma PPi levels below 1300 nM.[7]

» Dose Cohorts: Patients were enrolled in three dose-escalation cohorts: 0.2 mg/kg, 0.6
mg/kg, and 1.8 mg/kg.[7]

e Dosing Regimen: INZ-701 was administered subcutaneously, initially on Day 1, and then
twice weekly from Day 8 through the 48-week study period.[7]
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e Primary Endpoints: To evaluate the safety, tolerability, pharmacokinetics (PK), and
pharmacodynamics (PD) of INZ-701.[14]

o Exploratory Endpoints: Assessment of bone and mineral metabolism biomarkers (PPi, FGF-

23, serum phosphate), bone mineral density (DEXA), and functional outcomes (e.g., 6-
Minute Walk Test).[7]
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Caption: Generalized Clinical Trial Workflow.

Table 1: Results from Phase 1/2 Study in Adults with ENPP1 Deficiency (48 Weeks)

. Post-
Baseline
Parameter Treatment Outcome Source
(Mean * SD)
(Mean * SD)
Rapid and
1299-1356 nM sustained
Plasma PPi 426 * 407 nM (across increase into [7]
cohorts) the normal
range.
Improvement in
-22 pg/mL (mean hosphate
FGF-23 N/A pg/mL. ( PRosP _ [7]
change) metabolism
biomarker.
Improvement in
Serum +0.18 mg/dL
N/A phosphate [7]
Phosphate (mean change)
levels.
Spine Bone Indication of
] ] N/A Improved ] [7]
Mineral Density bone healing.

| 6-Minute Walk Test (% Predicted) | Cohort 1: 76.7%Cohort 2: 52.2% | Cohort 1: 85.0%Cohort
2: 79.0% | Trend towards improved functional performance. |[7] |

Table 2: Interim Results from Studies in Infants & Young Children with ENPP1 Deficiency
(ENERGY 1 & EAP)
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Historical
. INZ-701
Parameter Control/Baseli Outcome Source
Treatment
he
First-Year Improved
. ~50% 80% . [19][20]
Survival survival rate.
) Halting or
) Reductions or
Arterial ] o reversal of
o Progressive stabilization in all ) [19][20]
Calcification ) pathological
survivors. T
calcification.
) o Improved
Heart Function ] ] Stabilization or )
At risk of decline cardiovascular [20]

(LVEF)

improvement.

status.

| Rickets | Expected development | No radiographic evidence in at-risk patients. | Potential

prevention of skeletal disease. |[19] |

Table 3: Results from Phase 1/2 Study in Adults with ABCC6 Deficiency (PXE)

Post-

Parameter Baseline Outcome Source
Treatment
Normalized at PPi levels
Plasma PPi Low the highest restored to the  [3][20]
dose cohort. normal range.
Positive changes
Vascular Improvements ) S
N/A in carotid intima- [31[20]
Pathology observed.

media thickness.

| Retinal Pathology | N/A | Improvements observed. | Thickening of the choroid layer, improving

visual function. [[3][20] |

Table 4: Interim Results from Phase 3 Study in Children with ENPP1 Deficiency (ENERGY 3)
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Parameter Conventional

(Mean Change INZ-701 Group  Treatment Outcome Source

from Baseline) Group
Suggests

Serum positive

Phosphate +8.2% -0.04% impact on [21]

(Week 13) phosphate
homeostasis.
Sustained

Serum )
Improvement

Phosphate +6.8% -5.5% [21]
compared to

(Week 26)

control.

| Serum Phosphate (Week 39) | +12.1% | -9.0% | Increasing separation from control over time.

|[21] |

Safety and Tolerability Data

Across all clinical trials, INZ-701 has demonstrated a favorable safety and tolerability profile.[7]

[17]
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Finding Description Source

Generally well-tolerated with
no drug-related serious or

Adverse Events (AES) severe adverse events [71[20][22]
reported in adult or infant

studies.

Mild to moderate injection site
reactions (e.g., discoloration,
Most Common AEs discomfort, erythema) were the  [17][22]
most frequently reported
related AEs.

Low titers of non-neutralizing

. ) ADAs were observed in a
Immunogenicity (Anti-Drug

o majority of adult patients, often  [7][22]
Antibodies - ADAS)

transiently, with no impact on

efficacy.

In pediatric patients, most had
undetectable or low-titer ADA
responses. Some infants and
two pediatric patients
Immunogenicity in Pediatrics developed higher-titer [19][20][21]
responses which affected
PK/PD, but clinical benefit was
still observed. ADAs were not
associated with adverse

events.

Conclusion and Future Directions

INZ-701 represents a targeted and promising therapeutic approach for rare mineralization
disorders stemming from ENPP1 and ABCC6 deficiencies. As an enzyme replacement therapy,
it directly addresses the fundamental biochemical defect by restoring PPi levels.

Key Findings:
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e Biochemical Correction: INZ-701 consistently demonstrates a rapid, significant, and
sustained increase in plasma PPi levels in patients with both ENPP1 and ABCC6
deficiencies.[3][7][9]

» Clinical Potential: Data indicate a strong potential to halt or reverse key disease
manifestations, including improving survival in infants with GACI, reducing vascular and soft
tissue calcification, and improving bone health and functional outcomes.[7][19][20]

o Favorable Safety: The therapy has been generally well-tolerated across multiple studies and
age groups.[7][17]

The ongoing pivotal Phase 3 trials in pediatric patients with ENPP1 deficiency (ENERGY 3)
and planned trials in children with ABCC6 deficiency (ASPIRE) will be critical in confirming
these benefits and paving the way for potential regulatory approval.[4][20] If successful, INZ-
701 could become the first approved therapy to treat the root cause of these devastating
conditions, offering a significant paradigm shift in the management of rare mineralization
disorders.[1][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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